Carbazole Potassium Salt

Descripción general

Descripción

Carbazole Potassium Salt is a chemical compound derived from carbazole, an aromatic heterocyclic organic compound. Carbazole itself is known for its versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . This compound inherits these properties, making it a valuable compound in various scientific and industrial applications.

Mecanismo De Acción

Target of Action

Carbazole derivatives have been found to interact with various molecular targets, influencing different signaling pathways . The primary targets include the P53 molecular signaling pathway , the RAS-MAPK pathway , and the p38 mitogen-activated protein kinase signaling pathway . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

Carbazole derivatives interact with their targets in various ways. For instance, the derivative ECCA acts as an anticancer agent by reactivating the P53 molecular signaling pathway . Other derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway, thereby stopping the conversion of DAXX protein into ASK-1 .

Biochemical Pathways

Carbazole derivatives influence various biochemical pathways. They can modify the AKT molecular signaling pathway, boosting protein phosphatase activity in the brain, which shows anti-Alzheimer’s activity . They also affect glucose metabolism by translocating the GLUT4, making them effective against diabetes .

Pharmacokinetics

Pharmacokinetic modeling determined the optimum intravenous dose regime for attaining the maximum effective concentration as a loading dose of 5 mg/kg with a maintenance dose of 5 mg/kg every 12 hours .

Result of Action

The molecular and cellular effects of carbazole’s action are diverse, depending on the specific derivative and its target. For instance, ECCA’s reactivation of the P53 pathway can lead to the inhibition of cancer cell growth . Similarly, the inhibition of the p38 mitogen-activated protein kinase signaling pathway can reduce inflammation .

Action Environment

The action, efficacy, and stability of carbazole can be influenced by environmental factors. In aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . The half-lives of carbazole in a river, pond, eutrophic lake, and oligotrophic lake have been estimated as 0.5, 10, 10, and 3 hours, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbazole Potassium Salt can be synthesized through various methods. One common approach involves the reaction of carbazole with potassium hydroxide in an appropriate solvent. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound. Another method involves the use of potassium carbonate as a base in the presence of a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, reaction temperatures, and purification methods are carefully controlled to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Carbazole Potassium Salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carbazole-3,6-dione.

Reduction: Reduction of this compound can lead to the formation of dihydrocarbazole derivatives.

Substitution: this compound can undergo substitution reactions, where the hydrogen atoms on the carbazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides, acyl chlorides.

Propiedades

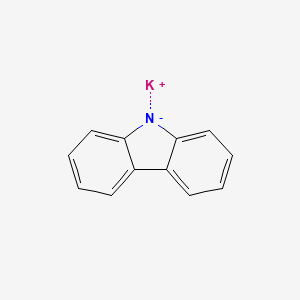

IUPAC Name |

potassium;carbazol-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKDGZCVMJGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482891 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-87-0 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.